N-叔丁基苯胺

描述

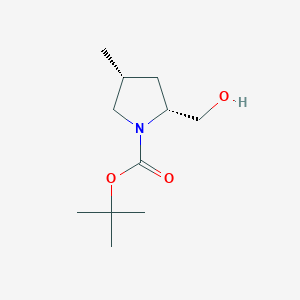

N-tert-butylaniline is a sterically hindered aniline . It participates in chemo- and regioselective copper-catalyzed cross-coupling reactions for the effective amination of 2-chlorobenzoic acids .

Synthesis Analysis

N-tert-butylaniline has been used in the synthesis of various compounds. For instance, it has been used in the preparation of highly valuable N-tert-butyl amides from nitriles and water under very mild conditions . Another study focused on the thermal reactions and decomposition characteristics of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator .Molecular Structure Analysis

The molecular formula of N-tert-butylaniline is C10H15N . It has an average mass of 149.233 Da and a mono-isotopic mass of 149.120453 Da .Chemical Reactions Analysis

N-tert-butylaniline is involved in various chemical reactions. For example, it reacts with secondary amides to give N-nitroso amides . In another study, it was found that N-tert-butylaniline participates in the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles with di-tert-butyl dicarbonate .科学研究应用

烷基化过程:N-叔丁基苯胺衍生物用于制药、农药、塑料、添加剂和染料工业。已经研究了在固体酸上用甲基叔丁基醚 (MTBE) 和叔丁醇烷基化苯胺以生成 N-叔丁基苯胺产物。固体酸,特别是负载在粘土上的杂多酸,是该过程的有效催化剂,为腐蚀性液体酸提供了替代方案,并克服了异丁烯的采购问题 (Yadav 和 Doshi,2003)。

对映选择性荧光传感:在化学分析中,已经合成了源自 3-叔丁基苯胺的化合物,用于对映选择性荧光传感手性氨基醇。该应用在立体化学中至关重要,因为它允许在微摩尔浓度下准确测量氨基醇 (Liu、Pestano 和 Wolf,2008)。

亚硝化反应:像 2,6-二叔丁基苯胺这样的化合物的亚硝化会产生亚硝基衍生物。这些衍生物在有机化学中很重要,因为它们在各种溶剂中的电子光谱可以揭示亚硝基氨基结构的结构信息 (Hoefnagel 和 Wepster,1989)。

药物发现:N-叔丁基苯胺衍生物在药物发现中发挥着作用。例如,与 4-叔丁基苯胺相比,合成 2-氨基-5-叔丁基吡啶(一种具有改善的药物样性质的化合物)在药物研究中具有重要意义 (Thomson、Reilly 和 Sandham,2011)。

分子电子学和材料科学:涉及 N-叔丁基苯胺衍生物的叔丁基铵 N-乙酰甘氨酸一水合物的研究,有助于分子电子学和材料科学。这项研究提供了对分子和电子性质的见解,这些性质对于开发高级材料至关重要 (Senthilkumar 等人,2020)。

有机合成和催化:N-叔丁基苯胺衍生物用于有机合成和催化。例如,它们已被用于非均相酸催化中,用于合成 N-叔丁基芳香胺,为这些化合物提供了一条选择性路线 (Dixon 和 Burgoyne,1990)。

材料化学:在材料化学中,对叔丁基苯胺已被用于促进氧化石墨粉的剥离,从而开发出用于二氧化碳转化的有效催化剂 (Zhang 等人,2020)。

安全和危害

作用机制

Target of Action

N-tert-butylaniline is a complex compound with multiple potential targets. It has been found to act as a potent non-covalent small molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . This protease plays a crucial role in the replication of the SARS-CoV virus, making it a primary target for antiviral drugs .

Mode of Action

N-tert-butylaniline interacts with its targets through non-covalent binding . Unlike many other inhibitors that act via covalent modification of the enzyme, N-tert-butylaniline binds to the SARS-CoV 3CL protease in a non-covalent manner, which can be advantageous in terms of reducing potential off-target effects .

Biochemical Pathways

Its inhibitory action on the sars-cov 3cl protease suggests that it interferes with the viral replication process . By inhibiting this protease, N-tert-butylaniline could potentially disrupt the maturation of viral proteins, thereby inhibiting the replication of the virus .

Result of Action

The primary result of N-tert-butylaniline’s action is the inhibition of the SARS-CoV 3CL protease, leading to a potential decrease in viral replication . This could result in a reduction of viral load in infected individuals, potentially alleviating symptoms and reducing the spread of the virus .

属性

IUPAC Name |

N-tert-butylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRWESLGGMHKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291812 | |

| Record name | t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-33-7 | |

| Record name | N-(1,1-Dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78378 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC78378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | t-butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3060795.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060803.png)

![4-(4-([tert-Butyl(dimethyl)silyl]oxy)phenyl)-2-methylnicotinonitrile](/img/structure/B3060806.png)